3-Amino-1,1,1-trifluorobutan-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-1,1,1-trifluorobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c1-2(8)3(9)4(5,6)7/h2-3,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGFUIQQJUBRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Fluorinated Amino Alcohols in Modern Chemistry
Fluorinated amino alcohols represent a privileged class of compounds in contemporary chemistry, primarily due to the profound impact of fluorine on molecular properties. The introduction of fluorine atoms, the most electronegative element, can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comnumberanalytics.comresearchgate.net This has made them highly sought-after components in the design of pharmaceuticals and agrochemicals. researchgate.net
The presence of both an amino and a hydroxyl group provides versatile handles for further chemical modifications, allowing these molecules to be incorporated into a wide range of more complex structures. nih.gov The specific arrangement of these functional groups in amino alcohols also predisposes them to form intramolecular hydrogen bonds, which can influence their conformation and, consequently, their biological activity.
The Role of Trifluoromethylated Chiral Building Blocks in Asymmetric Synthesis
The trifluoromethyl (CF3) group is a key player in the design of modern pharmaceuticals. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug's efficacy and pharmacokinetic profile. nih.gov When this group is part of a chiral molecule, it offers a powerful strategy for creating stereochemically defined active pharmaceutical ingredients.
Chiral building blocks, such as 3-Amino-1,1,1-trifluorobutan-2-ol, are instrumental in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. researchgate.netacs.org Since the biological activity of a drug often resides in a single enantiomer, the ability to synthesize it in a pure form is crucial. The use of pre-existing chiral centers, as found in this amino alcohol, allows for the controlled construction of new stereocenters in a predictable manner, a process often referred to as the "chiral pool" approach.
An Overview of Key Research Trajectories for 3 Amino 1,1,1 Trifluorobutan 2 Ol and Its Analogs
Stereoselective Synthesis of this compound Scaffolds
The creation of specific stereoisomers of this compound is crucial for its application in various scientific fields. Stereoselective synthesis aims to produce a single, desired stereoisomer from a mixture of possibilities, which is often a complex task.
Chiral Pool Approaches Utilizing Fluorinated Precursors
The chiral pool is a collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids and sugars. wikipedia.org This approach leverages the inherent chirality of these starting materials to construct more complex chiral molecules, often preserving the original stereochemistry throughout the synthetic sequence. wikipedia.org
For the synthesis of fluorinated amino alcohols, a common strategy involves starting with a chiral, non-fluorinated precursor from the chiral pool and introducing the trifluoromethyl group at a later stage. However, a more direct approach utilizes fluorinated building blocks that are themselves derived from the chiral pool. For instance, fluorinated derivatives of amino acids can be synthesized and then transformed into the desired amino alcohols. beilstein-journals.org This method benefits from the established stereochemistry of the starting amino acid, which guides the formation of the new stereocenters.
Another example is the use of monoterpenoids, which are naturally occurring and often enantiomerically pure hydrocarbons. nih.gov These can be converted into trifluoromethylated amino alcohols through a series of chemical transformations. nih.gov For example, a monoterpene-based β-keto-benzyl-O-oxime can undergo nucleophilic trifluoromethylation, followed by reduction to yield the corresponding α-trifluoromethyl-β-amino alcohol with high stereoselectivity. nih.gov
| Starting Material | Key Transformation | Product | Reference |
| (+)-Nopinone | Trifluoromethylation and reduction | Trifluoromethylated amino alcohol | nih.gov |
| (−)-Verbanone | Trifluoromethylation and reduction | Trifluoromethylated amino alcohol | nih.gov |
| (+)-Camphoroquinone | Trifluoromethylation and reduction | Trifluoromethylated amino alcohol | nih.gov |
Asymmetric Catalysis in Fluorinated Amino Alcohol Formation
Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds from achiral or racemic starting materials. It employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Organocatalysis utilizes small organic molecules as catalysts. nih.govelsevierpure.com Chiral primary β-amino alcohols, derived from readily available amino acids, have been shown to be effective organocatalysts in various asymmetric reactions. nih.gov These catalysts can activate substrates through the formation of imines or enamines, directing the approach of a nucleophile to create a new stereocenter with high enantioselectivity. nih.gov
For the synthesis of chiral β-amino-α-trifluoromethyl alcohols, an organocatalytic approach could involve the reaction of a trifluoromethyl ketone with a suitable nitrogen source in the presence of a chiral amino alcohol catalyst. The catalyst would facilitate the formation of a chiral intermediate, leading to the desired enantioenriched product. While direct examples for this compound are not prevalent in the provided search results, the general principles of organocatalysis with β-amino alcohols suggest its applicability. nih.govelsevierpure.com
Metal-catalyzed reactions offer a broad scope for asymmetric synthesis. Chiral ligands are used to modify the metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.
One notable approach is the asymmetric hydrogenation of trifluoromethyl imines. Catalysts based on transition metals like rhodium, iridium, or palladium, combined with chiral phosphine (B1218219) ligands, can effectively reduce trifluoromethyl imines to the corresponding amines with high enantioselectivity. nih.gov Subsequent functional group manipulations can then convert these amines into the desired amino alcohols.
Another powerful method is the catalytic asymmetric addition of nucleophiles to trifluoromethyl imines. For instance, the addition of organometallic reagents or other nucleophiles can be catalyzed by chiral metal complexes, leading to the formation of a new carbon-carbon or carbon-heteroatom bond with controlled stereochemistry. nih.gov
| Reaction Type | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Pd-catalyst | N-PMP trifluoromethyl n-butyl imine | Chiral trifluoromethylated amine | 89% | nih.gov |
| Asymmetric Hydrogenation | Pd-catalyst | N-PMP trifluoromethyl homobenzyl imine | Chiral trifluoromethylated amine | 92% | nih.gov |
Chemoenzymatic Synthetic Routes for Optically Active β-Amino Alcohols
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve efficient and selective transformations. mdpi.comresearchgate.netrsc.org Enzymes, as natural catalysts, often exhibit remarkable stereoselectivity under mild reaction conditions. mdpi.comresearchgate.net
Transaminases are a class of enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, producing a chiral amine. mdpi.com This approach is highly attractive for the synthesis of chiral amino alcohols. For example, a trifluoromethyl ketone precursor to this compound could be subjected to a transaminase-catalyzed amination to install the amino group with high enantioselectivity. The resulting chiral amino ketone can then be stereoselectively reduced to the desired amino alcohol. To overcome unfavorable thermodynamic equilibria in transaminase reactions, strategies such as using an excess of the amino donor or removing the by-product can be employed. mdpi.com
Lipases are another class of enzymes widely used in chemoenzymatic synthesis for the kinetic resolution of racemic alcohols. mdpi.com In a typical lipase-catalyzed resolution, one enantiomer of a racemic alcohol is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer. This method can be applied to racemic this compound to obtain both enantiomers in high optical purity.
| Enzyme Type | Reaction | Substrate | Outcome | Reference |
| Transaminase | Asymmetric amination | Prochiral ketone | Chiral amine | mdpi.com |
| Lipase (B570770) | Kinetic resolution | Racemic alcohol | Enantiomerically enriched alcohol and ester | mdpi.com |
| Oxidoreductase | Asymmetric reduction | Prochiral ketone | Chiral alcohol | nih.gov |
Diastereoselective and Enantioselective Ring-Opening Reactions of Trifluoromethylated Oxiranes with N-Nucleophiles
The ring-opening of epoxides (oxiranes) with nucleophiles is a fundamental and powerful method for the synthesis of 1,2-difunctionalized compounds, including amino alcohols. When a trifluoromethylated oxirane is used, this reaction provides a direct route to trifluoromethylated amino alcohols.
The stereochemical outcome of the epoxide ring-opening is highly dependent on the reaction conditions and the nature of the catalyst and nucleophile. In the absence of a chiral catalyst, the reaction of a racemic epoxide with a nucleophile will typically produce a racemic mixture of products. However, by employing a chiral catalyst, it is possible to achieve an enantioselective ring-opening, where one enantiomer of the epoxide reacts preferentially to give an enantioenriched product.
Furthermore, if the epoxide itself contains a stereocenter, the ring-opening can be diastereoselective, meaning that the nucleophile will preferentially attack one of the two epoxide carbons, leading to the formation of one diastereomer over the other. The regioselectivity and stereoselectivity of the ring-opening of cyclic epoxides, such as those derived from cyclohexene, are well-studied, and similar principles can be applied to acyclic trifluoromethylated oxiranes. youtube.com The attack of the nucleophile generally proceeds via an SN2 mechanism, leading to an inversion of configuration at the attacked carbon atom.
For the synthesis of this compound, the enantioselective ring-opening of a suitable trifluoromethylated oxirane with an amine or an amine equivalent, catalyzed by a chiral Lewis acid or a chiral organocatalyst, would be a highly convergent and efficient strategy.
Stereocontrolled Reductions of Trifluoromethylated Ketones and β-Nitro Alcohols
The stereocontrolled reduction of trifluoromethylated ketones is a critical step in accessing chiral trifluoromethylated alcohols. Various catalytic systems have been developed to achieve high diastereoselectivity and enantioselectivity. For instance, the use of chiral catalysts in the reduction of α-amino-α'-alkoxy ketones provides a pathway to molecules with contiguous heteroatom-substituted stereocenters. nih.gov This method, when coupled with the stereodefined reduction of the ketone, facilitates the construction of complex acyclic molecules with high precision. nih.gov
Similarly, the reduction of β-nitro alcohols offers another route to amino alcohols. While specific examples for this compound are not extensively detailed in the provided results, the general methodology is a well-established synthetic strategy.
Chiral Resolution Techniques for Enantiomeric Separation of this compound
Chiral resolution is a crucial technique for separating racemic mixtures into their individual enantiomers, which is often necessary as different enantiomers can exhibit distinct biological activities. nih.gov Methods for chiral resolution can be broadly categorized into direct and indirect methods. tcichemicals.com Direct methods often involve the use of a chiral stationary phase in chromatography, while indirect methods convert the enantiomers into diastereomers using a chiral resolving agent, which can then be separated by conventional techniques. tcichemicals.com
For amino acids and related compounds, chiral selectors like glycopeptides have been used effectively. nih.gov For instance, vancomycin, used as a chiral mobile phase additive, has successfully resolved enantiomers of aromatic amino acids. nih.gov While specific protocols for this compound are not detailed, similar principles would apply, potentially using chiral solvating agents for NMR analysis to determine enantiomeric excess. mdpi.com
Development of Trifluoromethyl Group Introduction Strategies
The introduction of the trifluoromethyl (CF3) group is a cornerstone of synthesizing compounds like this compound. The high electronegativity and unique steric profile of the CF3 group can significantly alter the physicochemical properties of a molecule. wikipedia.org
Nucleophilic Trifluoromethylation of α-Amino Aldehydes and Ketones
Nucleophilic trifluoromethylation is a widely employed strategy for introducing the CF3 group. Reagents such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent, are frequently used. semanticscholar.orgresearchgate.net The reaction of TMSCF3 with aldehydes and ketones, often initiated by a fluoride (B91410) source or a Lewis base, yields trifluoromethylated alcohols. semanticscholar.orgresearchgate.netdntb.gov.ua For instance, the reaction of α-amino aldehydes or ketones with TMSCF3 provides a direct route to α-amino-β-trifluoromethyl alcohols.
Recent advancements have focused on developing more efficient and milder reaction conditions. For example, photoredox organocatalysis has emerged as a powerful tool for the asymmetric α-trifluoromethylation of aldehydes. nih.gov This method merges enamine catalysis with photoredox catalysis to achieve high enantioselectivity. nih.gov Another approach involves the use of trifluoromethyl iodide (CF3I) in the presence of tetrakis(dimethylamino)ethylene (B1198057) (TDAE) under photochemical conditions, offering a cost-effective alternative to TMSCF3. organic-chemistry.org
Trifluoromethylation of α-Iminocarbonyl Derivatives
The trifluoromethylation of imines and their derivatives provides an alternative pathway to trifluoromethylated amines. Nucleophilic trifluoromethylation of α-imino ketones, followed by reduction of the resulting C=N bond, can yield β-imino-α-(trifluoromethyl) alcohols and subsequently the corresponding amino alcohols. semanticscholar.org This "one-pot" procedure offers a convenient route to these valuable building blocks. semanticscholar.org Nitrones, which are N-oxides of imines, can also be trifluoromethylated using TMSCF3 to produce α-(trifluoromethyl)hydroxylamines, which can then be reduced to the corresponding amines. nih.gov
Multicomponent and Cascade Reactions Leading to this compound Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, minimizing waste and synthetic steps. tcichemicals.comorganic-chemistry.org Cascade reactions, similarly, involve a series of intramolecular reactions that build molecular complexity in a single operation.
While specific MCRs leading directly to this compound are not explicitly detailed, the principles of MCRs can be applied to synthesize its derivatives. For example, a three-component cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols has been used to create bicyclic γ-lactams. mdpi.com This demonstrates the potential for developing novel MCRs to access complex trifluoromethylated structures. The Kabachnik-Fields reaction, a well-known MCR, is used to synthesize α-aminophosphonates and could potentially be adapted for trifluoromethylated analogs. beilstein-journals.org
Intramolecular Cyclization Reactions in the Synthesis of Related Ring Systems (e.g., Azetidines, Oxazinanones)
Intramolecular cyclization reactions are powerful tools for constructing cyclic structures from acyclic precursors. Trifluoromethylated amino alcohols like this compound are valuable starting materials for synthesizing related heterocyclic systems.
Azetidines
Azetidines, four-membered nitrogen-containing heterocycles, are found in various bioactive compounds. nih.gov The synthesis of 2-(trifluoromethyl)azetidines can be achieved through several intramolecular cyclization strategies. nih.govresearchgate.net One common approach involves the intramolecular nucleophilic substitution of a leaving group (e.g., a halide or mesylate) by an amino group in a γ-amino alcohol derivative. nih.gov Another route is the cyclization of β-amino-β-trifluoromethyl esters to form (trifluoromethyl)azetidinones, which can then be reduced. nih.gov Cascade trifluoromethylation/cyclization of N-allyl ynamides has also been reported as a method to access azetidine-fused tricyclic compounds. rsc.org
Oxazinanones
Analysis of Diastereomeric and Enantiomeric Purity in Synthetic Products
A critical aspect of any stereoselective synthesis is the accurate determination of the stereochemical outcome of the reaction. This involves quantifying the ratio of diastereomers (diastereomeric ratio, d.r.) and the excess of one enantiomer over the other (enantiomeric excess, e.e.). Various analytical techniques are employed for this purpose.
High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful method for separating and quantifying all four stereoisomers. By comparing the retention times and peak areas with those of authentic, stereochemically pure standards, the d.r. and e.e. of the synthetic product can be precisely determined.
Nuclear magnetic resonance (NMR) spectroscopy is another indispensable tool. The diastereomeric ratio can often be determined from the integration of distinct signals for each diastereomer in the ¹H or ¹⁹F NMR spectrum. To determine the enantiomeric excess, a chiral solvating agent or a chiral derivatizing agent is typically used. For instance, the use of a chiral acid, such as (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BHP), can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for their quantification. mdpi.com Gas chromatography-mass spectrometry (GC-MS) can also be employed for chiral resolution, particularly after derivatization of the amino alcohol. nih.gov
| Analytical Method | Principle | Application in Stereochemical Analysis | Illustrative Example (Analogous Compounds) |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Separation and quantification of all stereoisomers to determine d.r. and e.e. | Separation of the enantiomers of 3-amino-1-phenylbutane. mdpi.com |
| NMR Spectroscopy | Chemical shift non-equivalence of diastereomers. Use of chiral solvating or derivatizing agents to induce non-equivalence in enantiomers. | Determination of d.r. by direct integration. Determination of e.e. after addition of a chiral auxiliary. | Determination of the enantiomeric excess of (S)-3-amino-1-phenylbutane using BHP as a chiral solvating agent. mdpi.com |
| GC-MS | Separation of volatile derivatives on a chiral column followed by mass analysis. | Chiral resolution and quantification of enantiomers after derivatization. | Chiral resolution of 3-monochloro-1,2-propanediol enantiomers after hydrolysis and derivatization. nih.gov |
Factors Influencing Stereoselectivity (e.g., auxiliary effects, catalyst design, reaction conditions)
The stereochemical outcome of a reaction to produce this compound would be highly dependent on several factors, including the choice of chiral auxiliaries, the design of catalysts, and the specific reaction conditions.
Chiral Auxiliaries: A common strategy for stereoselective synthesis involves the use of a chiral auxiliary, a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. For the synthesis of chiral amines and amino alcohols, N-tert-butanesulfinamide has proven to be a versatile and highly effective chiral auxiliary. yale.edu The synthesis would typically involve the condensation of the auxiliary with a trifluoromethyl ketone precursor to form a chiral N-sulfinyl imine. The subsequent reduction of the ketone or addition of a nucleophile to the imine would proceed with high diastereoselectivity, guided by the bulky tert-butylsulfinyl group. The auxiliary can then be cleaved under acidic conditions to yield the desired chiral amino alcohol.
Catalyst Design: Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. For the reduction of a trifluoromethyl ketone precursor, a variety of chiral catalysts can be employed. These often consist of a metal center (e.g., rhodium, ruthenium, iridium) complexed with a chiral ligand. The intricate three-dimensional structure of the catalyst-substrate complex during the hydride transfer step dictates the stereochemical outcome. Similarly, biocatalysts, such as ketoreductases (KREDs) and transaminases, are increasingly used for their high stereoselectivity under mild reaction conditions. mdpi.comtcichemicals.com For example, a transaminase could be used to convert a trifluoromethyl ketone precursor directly into the corresponding chiral amine with high enantiomeric excess.
Reaction Conditions: The temperature, solvent, and nature of the reducing agent or nucleophile can all have a profound impact on stereoselectivity. Lower reaction temperatures generally lead to higher stereoselectivity by favoring the transition state with the lowest activation energy. The choice of solvent can influence the conformation of the substrate and catalyst, thereby affecting the stereochemical outcome. In the case of reductions, the steric bulk of the hydride source can also play a crucial role in determining which face of the carbonyl group is attacked. For instance, the reduction of β-hydroxy-N-sulfinyl imines with catecholborane and LiBHEt₃ can lead to syn- and anti-1,3-amino alcohol derivatives, respectively, with high diastereomeric ratios. nih.gov
| Factor | Influence on Stereoselectivity | Illustrative Example (Analogous Compounds) |
| Chiral Auxiliary | The chiral auxiliary creates a diastereomeric intermediate, directing the approach of a reagent to one face of the molecule. | Use of N-tert-butanesulfinamide for the asymmetric synthesis of a wide range of chiral amines. yale.edu |
| Catalyst Design | The chiral environment of the catalyst's active site dictates the stereochemical pathway of the reaction. | Asymmetric ring-opening of meso-epoxides with aromatic amines catalyzed by a chiral scandium complex to afford β-amino alcohols with excellent enantioselectivity. organic-chemistry.org |
| Reaction Conditions | Temperature, solvent, and reagents can affect the energy difference between diastereomeric transition states. | Diastereoselective reduction of acyclic N-aryl-β-amino ketones to either syn- or anti-γ-amino alcohols by choice of reducing agent (Zn(BH₄)₂ or Et₃BHLi). |
Mechanistic Insights into Chiral Induction and Transfer
The transfer of chirality from a chiral auxiliary or catalyst to the product is a key aspect of stereoselective synthesis. The mechanism of this transfer often involves the formation of a highly ordered transition state where non-covalent interactions dictate the facial selectivity of the reaction.
In the case of a chiral auxiliary like N-tert-butanesulfinamide, the stereochemical outcome is often rationalized by the Felkin-Anh or chelation-controlled models. For example, in the reduction of an N-sulfinyl ketimine, the bulky tert-butylsulfinyl group orients itself to minimize steric interactions, thereby exposing one face of the imine to the reducing agent. Chelation between the sulfinyl oxygen, the nitrogen, and a metal ion from the reducing agent can create a rigid cyclic transition state, further enhancing the diastereoselectivity.
In asymmetric catalysis, the chiral ligand creates a well-defined chiral pocket around the metal center. The substrate binds to the metal in a specific orientation to minimize steric clashes with the ligand. This pre-organization of the substrate in the chiral environment of the catalyst ensures that the subsequent chemical transformation occurs on a specific face of the molecule, leading to the preferential formation of one enantiomer. For example, in the chromium-catalyzed asymmetric cross aza-pinacol couplings for the synthesis of β-amino alcohols, the chiral ligand ensures both chemo- and stereoselective coupling of an α-amino radical with an aldehyde. acs.org
Understanding these mechanistic principles is crucial for the rational design of new and more efficient stereoselective syntheses. While the specific application of these principles to the synthesis of this compound requires further investigation, the extensive knowledge gained from the synthesis of similar molecules provides a strong foundation for future work in this area.
Reactivity and Derivatization Chemistry of 3 Amino 1,1,1 Trifluorobutan 2 Ol
Transformations Involving the Primary Amino Group (e.g., protection, acylation, alkylation)
The primary amino group in 3-Amino-1,1,1-trifluorobutan-2-ol is a key site for a variety of chemical transformations. However, the electron-withdrawing nature of the adjacent trifluoromethyl group is expected to decrease its nucleophilicity compared to non-fluorinated analogues.
Protection: Protection of the amino group is often a necessary first step in a synthetic sequence to avoid its undesired reactions. A common and effective method for protecting primary amines is the introduction of the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group is valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orglibretexts.org
Acylation: The amino group can be readily acylated to form amides. This is typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide formed during the reaction. The resulting amides are generally stable compounds. The reduced nucleophilicity of the amine in this compound might necessitate slightly more forcing reaction conditions compared to its non-fluorinated counterparts.
Alkylation: Selective mono-N-alkylation of primary amino alcohols can be challenging as the reaction often proceeds to form dialkylated products. A strategy to achieve mono-alkylation involves the use of a chelating agent like 9-borabicyclo[3.3.1]nonane (9-BBN), which can form a stable chelate with the amino alcohol, allowing for selective alkylation of the amino group. organic-chemistry.org Another approach is the "hydrogen-borrowing" catalysis, which enables the use of alcohols as alkylating agents, although this has been more extensively studied for 1,2-amino alcohols. nih.gov
| Transformation | Reagent/Catalyst | Solvent | Typical Conditions | Product Type |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (B128534) | Dichloromethane | Room Temperature | N-Boc protected amine |
| Acylation | Acetyl chloride, Pyridine (B92270) | Tetrahydrofuran | 0 °C to Room Temperature | N-Acetylated amine |
| Alkylation | 9-BBN, Alkyl halide, Base | Tetrahydrofuran | Varies | Mono-N-alkylated amine |
Reactions at the Secondary Hydroxyl Moiety (e.g., oxidation, esterification, etherification)
The secondary hydroxyl group in this compound offers another site for chemical modification. The acidity of this hydroxyl group is expected to be enhanced by the neighboring trifluoromethyl group.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-amino-1,1,1-trifluorobutan-2-one (B13161693). A variety of oxidizing agents can be employed for this transformation, such as Swern oxidation (oxalyl chloride, DMSO, triethylamine) or using reagents like pyridinium (B92312) chlorochromate (PCC). Given the presence of the amino group, chemoselective oxidation might require its prior protection. The resulting α-aminoketone is a valuable synthetic intermediate. nih.gov
Esterification: The hydroxyl group can be converted to an ester through reaction with an acyl chloride or a carboxylic acid anhydride. The use of a base like pyridine or triethylamine is common to catalyze the reaction and scavenge the acid byproduct. Standard esterification procedures, such as the Steglich esterification using a carboxylic acid, DCC, and DMAP, could also be applicable, likely after protection of the amino group.
Etherification: Formation of an ether from the secondary hydroxyl group can be achieved through a Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with an alkyl halide. The increased acidity of the hydroxyl group in this compound should facilitate the deprotonation step.
| Transformation | Reagent/Catalyst | Solvent | Typical Conditions | Product Type |
| Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Dichloromethane | -78 °C to Room Temperature | Ketone |
| Esterification | Acetic anhydride, Pyridine | Dichloromethane | Room Temperature | Acetate Ester |
| Etherification | Sodium hydride, Methyl iodide | Tetrahydrofuran | 0 °C to Room Temperature | Methyl Ether |
Cyclization Reactions to Form Fluorinated Nitrogen or Oxygen Heterocycles
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry.
Nitrogen Heterocycles: Intramolecular cyclization or intermolecular condensation reactions can lead to a variety of nitrogen-containing heterocycles. For example, reaction with a suitable dicarbonyl compound could lead to the formation of fluorinated pyrroles or pyridines. The synthesis of fluorinated nitrogen heterocycles is an active area of research due to their prevalence in pharmaceuticals and agrochemicals. nih.gov
Oxygen Heterocycles: Cyclization involving the hydroxyl group can lead to the formation of oxygen-containing heterocycles. For instance, intramolecular etherification of a derivative where the amino group is converted to a suitable leaving group could yield a substituted oxetane. More complex cyclization strategies can also be envisioned.
Due to the lack of specific literature examples starting from this compound, the following table provides general examples of cyclizations that could be adapted for this molecule.
| Heterocycle Type | Reaction Type | Potential Reagents | Expected Product Class |
| Nitrogen Heterocycle | Condensation | 1,3-Dicarbonyl compound | Substituted Pyrrole |
| Oxygen Heterocycle | Intramolecular Williamson Ether Synthesis | Mesylation of amine, followed by base | Substituted Azetidine |
Selective Functionalization Strategies for Polyfunctionalized Derivatives
The presence of two distinct functional groups in this compound necessitates the use of selective functionalization strategies to create more complex, polyfunctionalized derivatives. The key to this is exploiting the different reactivity of the amino and hydroxyl groups, often through the use of protecting groups.
A common strategy involves the protection of the more reactive amino group, for instance as a Boc-carbamate, allowing for subsequent reactions to be performed selectively on the hydroxyl group. organic-chemistry.org After modification of the hydroxyl moiety, the Boc group can be removed under acidic conditions, liberating the free amine for further functionalization.
Conversely, the hydroxyl group could be protected, for example, as a silyl (B83357) ether (e.g., TBDMS ether), to allow for selective manipulation of the amino group. The choice of protecting groups is crucial and should be orthogonal, meaning that one can be removed without affecting the other, allowing for a stepwise and controlled functionalization of the molecule.
This selective approach enables the synthesis of a wide array of derivatives where each functional group can be independently modified, opening up possibilities for creating libraries of compounds for screening in various applications.
Applications of 3 Amino 1,1,1 Trifluorobutan 2 Ol As a Versatile Chiral Building Block in Organic Synthesis
Construction of Trifluoromethylated Peptidomimetics and Amino Acid Analogs
While the incorporation of fluorinated moieties is a key strategy in the design of peptidomimetics and amino acid analogs to enhance metabolic stability and conformational properties, specific examples detailing the use of 3-amino-1,1,1-trifluorobutan-2-ol for these applications are not extensively documented in a review of the available scientific literature. The structural characteristics of the molecule, however, suggest its potential as a precursor for novel fluorinated amino acid analogs.
Synthesis of Complex Organofluorine Compounds with Defined Stereochemistry
The primary application of this compound is as a chiral building block for the synthesis of more complex molecules, particularly those containing a trifluoromethyl group and defined stereochemistry.
Detailed research has demonstrated its isolation as an enantiomerically pure compound, specifically the anti-3-amino-1,1,1-trifluorobutan-2-ol hydrochloride, confirming its availability as a stereochemically defined building block for advanced synthesis. tesisenred.net
A notable application is in the synthesis of 2,6,9-trisubstituted purines, a class of compounds with significant interest in medicinal chemistry. In this context, this compound is used as a key reactant to introduce a trifluoromethyl-containing side chain onto the purine (B94841) scaffold. google.comjustia.com The reaction involves the nucleophilic substitution of a halogen on the purine ring by the amino group of the fluorinated alcohol.
Reaction Data: Synthesis of a Substituted Purine Intermediate
| Reactant 1 | Reactant 2 | Solvent | Temperature | Duration |
|---|---|---|---|---|
| 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | This compound | 3-methyl-3-pentanol | 160°C | 4 days |
This table is based on data from patent literature describing the synthesis of 2,6,9-trisubstituted purines. google.comjustia.com
This synthesis highlights the role of the title compound in constructing complex heterocyclic molecules with specific fluorinated substituents, where the stereocenters of the building block are incorporated into the final product. google.comjustia.com
Role in the Preparation of Chiral Ligands and Catalysts for Asymmetric Transformations
The preparation of chiral ligands and catalysts is a cornerstone of asymmetric synthesis. Although amino alcohols are a well-established class of precursors for such applications, the scientific literature reviewed does not provide specific examples of this compound being used to prepare chiral ligands or catalysts for asymmetric transformations.
Integration into Scaffold-Based Chemical Library Synthesis
Scaffold-based synthesis is a powerful strategy for generating libraries of related compounds for drug discovery and chemical biology. The purine ring system is a common and privileged scaffold. The use of this compound in the synthesis of 2,6,9-trisubstituted purines serves as a clear example of its integration into a scaffold-based approach. google.comjustia.com By reacting with the dichloropurine core, the fluorinated building block allows for the creation of derivatives with a specific trifluoromethyl-hydroxy-butylamino side chain, contributing to the diversity and complexity of the resulting chemical library. google.comjustia.com
Contributions to Retrosynthetic Analysis of Advanced Fluorinated Molecules
Retrosynthetic analysis is the process of deconstructing a target molecule to identify potential starting materials and synthetic pathways. As a commercially available or readily synthesizable chiral building block, this compound can be identified as a key synthon in the retrosynthesis of complex fluorinated targets. For instance, in planning the synthesis of a molecule containing a 1,1,1-trifluoro-2-hydroxy-3-aminobutyl moiety, a retrosynthetic disconnection would logically lead back to this compound. However, specific, published retrosynthetic analyses that feature this particular compound as a central element for the synthesis of advanced fluorinated molecules were not prominent in the surveyed literature.
Advanced Spectroscopic and Analytical Characterization of 3 Amino 1,1,1 Trifluorobutan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for the structural analysis of 3-Amino-1,1,1-trifluorobutan-2-ol, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR techniques allows for a complete assignment of the chemical structure.
Comprehensive Analysis using ¹H, ¹³C, and ¹⁹F NMR Techniques
The analysis of the NMR spectra provides a proton, carbon, and fluorine "fingerprint" of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the butane (B89635) backbone. The methyl (CH₃) group protons would likely appear as a doublet, coupled to the adjacent methine proton. The two methine protons (CH-OH and CH-NH₂) would present as complex multiplets due to coupling with each other and with the neighboring methyl and trifluoromethyl groups. The protons of the amino (NH₂) and hydroxyl (OH) groups may appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers critical information about the carbon framework. A key feature in the ¹³C NMR spectrum of trifluoromethylated alcohols is the splitting of the carbon signal attached to the trifluoromethyl group into a quartet due to coupling with the three fluorine atoms. For this compound, one would anticipate four distinct carbon signals. The carbon of the CF₃ group will appear as a quartet with a large coupling constant (¹JCF). The two central carbons, C2 (bonded to OH) and C3 (bonded to NH₂), will also exhibit splitting, though to a lesser extent, due to two-bond and three-bond C-F coupling, respectively. For similar trifluoromethylated amino alcohols, the carbon attached to the CF₃ group (C-2) has been observed as a quartet with a coupling constant (JCF) in the range of 25-28 Hz. mdpi.com The carbon of the trifluoromethyl group itself typically resonates around 125 ppm as a quartet with a large one-bond coupling constant (JCF) of approximately 288 Hz. mdpi.com
¹⁹F NMR Spectroscopy: The fluorine-19 NMR is a powerful tool for analyzing fluorinated compounds. For this compound, the three chemically equivalent fluorine atoms of the CF₃ group are expected to produce a single signal, a singlet, in the proton-decoupled ¹⁹F NMR spectrum. mdpi.com In proton-coupled spectra, this signal would be split by the adjacent methine proton. The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl group.
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Expected Coupling Constants (J) (Hz) |
| ¹H | 3.0 - 4.5 (CH-OH, CH-NH₂) | Multiplet | |
| 1.0 - 1.5 (CH₃) | Doublet | ||
| Variable (NH₂, OH) | Broad Singlet | ||
| ¹³C | ~125 (CF₃) | Quartet | ¹JCF ≈ 280-290 |
| 65 - 85 (C-OH) | Quartet | ²JCF ≈ 25-30 | |
| 45 - 60 (C-NH₂) | Quartet | ³JCF ≈ 1-5 | |
| 15 - 25 (CH₃) | Singlet | ||
| ¹⁹F | -70 to -80 (CF₃) | Singlet (decoupled) |
Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.
Determination of Enantiomeric Excess using Chiral Solvating Agents (CSAs)
As this compound possesses two chiral centers, it can exist as four stereoisomers. The determination of the enantiomeric excess (ee) is crucial for applications where stereochemistry is critical. One NMR-based method involves the use of chiral solvating agents (CSAs). These are chiral molecules that form diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, allowing for the quantification of each enantiomer. While specific CSAs for this compound are not documented, general approaches for chiral amines and alcohols often utilize derivatives of camphor (B46023) or other rigid, chiral molecules.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the molecular formula and elucidating the fragmentation pathways of this compound. The exact mass measurement of the molecular ion allows for the unambiguous determination of its elemental composition.
For this compound (C₄H₈F₃NO), the predicted monoisotopic mass is 143.0558 Da. uni.lu In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is commonly observed. The fragmentation of this ion can provide structural information. Typical fragmentation pathways for amino alcohols include the loss of water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavage of the carbon-carbon bond between the two functionalized carbons. The fragmentation of aminoalcohol-diterpenoid alkaloids has shown that the dissociation of functional groups from the main skeleton is a primary fragmentation route. nih.gov
| Ion | Predicted m/z |
| [M+H]⁺ | 144.0631 |
| [M+Na]⁺ | 166.0450 |
| [M+H-H₂O]⁺ | 126.0525 |
Data sourced from predicted values for C₄H₈F₃NO. uni.lu
Chromatographic Methods for Purity Assessment and Isomeric Separation (e.g., Chiral HPLC, GC)
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for separating the enantiomers and diastereomers of this compound. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for the separation of a broad range of chiral compounds, including amino alcohols. scas.co.jpnih.gov The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric effects) between the stereoisomers and the chiral selector of the CSP. The choice of mobile phase, often a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution.
Gas Chromatography (GC): Gas chromatography can also be employed for the analysis of this compound, particularly for assessing its volatility and purity. For the separation of stereoisomers by GC, derivatization with a chiral reagent is often necessary to form diastereomers with different chromatographic properties, or a chiral stationary phase can be used.
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Purpose |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H) | Hexane/Isopropanol | Enantiomeric and Diastereomeric Separation |
| GC | Chiral (e.g., Cyclodextrin-based) | Helium | Purity and Volatility Assessment, Isomeric Separation |
Computational and Theoretical Investigations of 3 Amino 1,1,1 Trifluorobutan 2 Ol
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the conformational landscape and electronic properties of 3-Amino-1,1,1-trifluorobutan-2-ol. The presence of multiple rotatable bonds (C-C, C-O, C-N) and stereocenters gives rise to a variety of possible three-dimensional arrangements (conformers).
Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For similar small, fluorinated molecules, studies have shown that intramolecular hydrogen bonding between the amino and hydroxyl groups plays a crucial role in stabilizing certain conformations. The gauche effect, an exception to the general rule of steric hindrance, may also influence the dihedral angles around the C-C bond due to the presence of electronegative fluorine atoms. A detailed conformational analysis of related 1,3-difluorinated alkanes highlights the significant impact of fluorine substitution on the conformational profile, an effect that is magnified with chain extension and influenced by the polarity of the medium.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Key Interactions |
| A | ~60° (gauche) | 0.00 | Intramolecular H-bond (NH₂•••OH) |
| B | 180° (anti) | 1.5 | Steric repulsion between NH₂ and CF₃ |
| C | -60° (gauche) | 0.25 | Weaker H-bond, some steric strain |
Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific DFT calculations.
Electronic structure calculations further provide valuable data on orbital energies (HOMO-LUMO gap), charge distribution, and molecular electrostatic potential. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density across the molecule, impacting its reactivity and intermolecular interactions.
Molecular Dynamics Simulations for Reactivity and Interaction Modeling
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in various environments, such as in solution or interacting with a biological target. By simulating the movement of atoms over time, MD can reveal how the molecule explores different conformations, interacts with solvent molecules, and approaches a reaction partner.
For instance, MD simulations could model the solvation of this compound in different solvents, providing insights into its solubility and the stability of its conformers in polar versus non-polar media. The simulations would track the formation and breaking of hydrogen bonds between the amino and hydroxyl groups of the solute and the surrounding solvent molecules.
In the context of reactivity, MD can be used to model the preliminary stages of a chemical reaction, such as the approach of a reactant to the chiral centers of this compound. This can help in understanding the steric factors that might influence the outcome of a reaction.
Prediction of Spectroscopic Properties
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for structure verification. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: Quantum chemical calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for different conformers. The predicted spectra for the most stable conformers can be averaged, weighted by their population, to obtain a theoretical spectrum that can be compared with experimental results. This comparison is a powerful tool for confirming the three-dimensional structure in solution.
Infrared Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule. Specific vibrational modes, such as the O-H and N-H stretching frequencies, are particularly sensitive to hydrogen bonding. By comparing the calculated frequencies for different conformers (with and without intramolecular hydrogen bonds) with the experimental IR spectrum, the dominant conformation in the sample can be inferred.
Mass Spectrometry: While not a primary output of quantum calculations in the same way as NMR or IR, related computational tools can predict properties relevant to mass spectrometry. For instance, predicted collision cross-section (CCS) values, which relate to the shape and size of an ion, can be calculated for different adducts of the molecule. For the hydrochloride salt of this compound, predicted CCS values have been computed for various adducts, such as [M+H]⁺ and [M+Na]⁺.
Table 2: Predicted Spectroscopic Data (Illustrative)
| Property | Predicted Value | Notes |
| ¹H NMR Chemical Shift (ppm) | H-2: ~4.0; H-3: ~3.5; CH₃: ~1.2 | Highly dependent on solvent and conformation. |
| ¹³C NMR Chemical Shift (ppm) | C-1: ~125 (q); C-2: ~70; C-3: ~55; C-4: ~20 | The CF₃ carbon shows a characteristic quartet. |
| IR Frequency (cm⁻¹) | O-H stretch: ~3400; N-H stretch: ~3300 | Broadened and shifted to lower frequency if H-bonded. |
| Predicted CCS (Ų) for [M+H]⁺ | 125.3 | This value has been computationally predicted for the hydrochloride form. |
Note: NMR and IR values are estimates based on typical functional group ranges and require specific calculations for accuracy.
Elucidation of Reaction Mechanisms and Transition States in Asymmetric Synthesis
Theoretical calculations are invaluable for studying the mechanisms of chemical reactions, especially in asymmetric synthesis where understanding the origin of stereoselectivity is crucial. For the synthesis of chiral amino alcohols, computational studies can map out the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.
For example, in the synthesis of 1,3-aminoalcohols from β-aminoketones, computational studies can help to understand how different reducing agents and catalysts lead to the preferential formation of one diastereomer (syn or anti) over another. By calculating the energy of the transition states for the different possible reaction pathways, the most favorable route can be identified, explaining the observed product distribution. While a specific study for this compound is not available, the principles derived from studies on similar syntheses, such as the asymmetric synthesis of (3S,1′S)-3-(1-amino-2,2,2-trifluoroethyl)-1-(alkyl)-indolin-2-one derivatives, demonstrate the utility of these methods.
Enantioselectivity Prediction and Rational Catalyst Design
Building upon mechanistic studies, computational chemistry can be employed to predict the enantioselectivity of a reaction and to guide the design of new, more effective catalysts. This is particularly relevant for enzymatic reactions or organocatalyzed processes.
Enzyme Active Site Modeling: If this compound were to be synthesized using an enzyme, such as a lipase (B570770) or an aminotransferase, molecular docking and MD simulations could be used to model how the substrate fits into the enzyme's active site. By analyzing the interactions (e.g., hydrogen bonds, steric clashes) between the substrate and the amino acid residues of the enzyme for the two possible enantiomeric transition states, one can predict which enantiomer of the product will be preferentially formed. This understanding allows for the rational design of mutations in the enzyme to improve its selectivity or activity.
This approach has been successfully applied in the kinetic resolution of related amino alcohols using organocatalysts, demonstrating that computational modeling can expand the application of these methodologies.
Emerging Research Frontiers and Future Perspectives on 3 Amino 1,1,1 Trifluorobutan 2 Ol Chemistry
Development of Novel and Sustainable Synthetic Methodologies (e.g., biocatalysis, flow chemistry)
The synthesis of enantiomerically pure 3-Amino-1,1,1-trifluorobutan-2-ol and its derivatives is a key focus of current research. Traditional synthetic methods often require harsh conditions, stoichiometric reagents, and multiple protection/deprotection steps. To address these limitations, researchers are exploring more sustainable and efficient methodologies, including biocatalysis and flow chemistry.
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols. Enzymes such as transaminases and amine dehydrogenases are being investigated for the asymmetric synthesis of related chiral amines and amino alcohols. For instance, the asymmetric synthesis of chiral amines from prochiral ketones using transaminases, coupled with a pyruvate (B1213749) decarboxylase for in situ by-product removal, has demonstrated high conversions and enantioselectivities. mdpi.comuab.catmdpi.com While not yet specifically reported for this compound, the successful application of this strategy to similar molecules, such as 3-amino-1-phenylbutane, suggests its potential. mdpi.comuab.catmdpi.com The reductive amination of ketones using amine dehydrogenases has also shown great promise for producing small chiral amines and amino alcohols with high enantiomeric excess. frontiersin.orgwhiterose.ac.uk The application of these biocatalytic systems to the corresponding ketone precursor, 3-amino-1,1,1-trifluorobutan-2-one (B13161693), could provide a direct and sustainable route to the desired amino alcohol. frontiersin.orgwhiterose.ac.uk
Flow chemistry is another rapidly developing field that offers significant advantages for the synthesis of fluorinated compounds, including improved safety, scalability, and reaction control. rsc.org The handling of potentially hazardous reagents and intermediates often involved in fluorination reactions can be managed more effectively in continuous flow reactors. rsc.org While specific flow chemistry processes for this compound have not been detailed in the literature, the general principles are applicable. For example, the synthesis of multi-substituted 1,2,3-triazole-modified β-aminocyclohexanecarboxylic acid derivatives has been efficiently achieved using a continuous-flow procedure, showcasing the potential for complex molecule synthesis in flow. The development of a continuous flow process for the synthesis of this compound, potentially integrating biocatalytic steps, represents a significant future research direction.
Exploration of Undiscovered Reactivity Profiles and Transformations
The trifluoromethyl group in this compound significantly influences its reactivity. The strong electron-withdrawing nature of the CF3 group can activate adjacent functional groups and enable unique chemical transformations. While the basic reactivity of the amino and hydroxyl groups is understood, there is considerable scope to explore novel reactivity profiles.
Future research will likely focus on leveraging the electronic effects of the trifluoromethyl group to develop new synthetic methods. For example, the vicinal (neighboring) arrangement of the amino and trifluoromethyl-substituted hydroxyl groups could be exploited in stereoselective cyclization reactions to form novel heterocyclic compounds. The development of new catalytic systems that can selectively activate the C-F bonds of the trifluoromethyl group could also open up new avenues for functionalization.
Furthermore, the diastereoselective reduction of the corresponding α-amino-β-trifluoromethyl ketones is a key area for exploration. nih.gov Achieving high diastereoselectivity in the reduction of 3-amino-1,1,1-trifluorobutan-2-one would be a critical step in accessing specific stereoisomers of the amino alcohol. nih.gov
Expansion of Applications in Diverse Areas of Chemical Research
The unique properties of this compound make it an attractive building block for various applications beyond traditional medicinal chemistry. The introduction of a trifluoromethyl group can enhance the biological activity and metabolic stability of molecules. nih.gov
Future applications could extend to the development of new agrochemicals, where the trifluoromethyl group is a common motif. The compound could also serve as a chiral ligand in asymmetric catalysis, with the potential to induce high enantioselectivity in a variety of chemical reactions. The synthesis of trifluoromethylated monoterpene amino alcohols has demonstrated the utility of such compounds as chiral ligands. mdpi.comnih.govresearchgate.net
Interdisciplinary Research Integrating this compound into Material Science or Chemical Biology
The integration of this compound into materials science and chemical biology is a promising frontier. In materials science , the incorporation of this fluorinated building block into polymers could lead to materials with novel properties, such as enhanced thermal stability, chemical resistance, and specific surface properties. The strong C-F bond and the polarity of the trifluoromethyl group can significantly influence the bulk properties of materials.
In chemical biology , this compound can be used as a scaffold for the design of chemical probes to study biological processes. The trifluoromethyl group can serve as a ¹⁹F NMR reporter tag for in-cell studies, allowing for non-invasive monitoring of molecular interactions and localization. nih.gov Furthermore, its structural similarity to natural amino alcohols could allow it to be incorporated into peptides or other biomolecules to modulate their structure and function. nih.gov The development of enantioselective sensors for chiral amino alcohols using stereodynamic probes is an active area of research. nih.gov
Bridging the Gap Between Synthetic Advances and Practical Implementation in Complex Molecule Assembly
A significant challenge in the field is to bridge the gap between the development of novel synthetic methods for this compound and its practical implementation in the synthesis of complex molecules. While the compound is commercially available, its use as a building block in multi-step syntheses is not yet widely reported.
Future efforts will need to focus on demonstrating the utility of this building block in the convergent synthesis of complex targets. This will involve developing robust and scalable synthetic routes to the amino alcohol and then showcasing its application in the assembly of molecules with interesting biological or material properties. The synthesis of complex unnatural fluorine-containing amino acids is a testament to the growing interest in this area. nih.govmdpi.com The development of efficient methods for the diastereoselective synthesis of vicinal amino alcohols is also crucial for their application in complex molecule synthesis. nih.govrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
